molecular formula C7H4Br2FNO2 B071660 2-Amino-3,5-dibromo-6-fluorobenzoic acid CAS No. 175135-10-1

2-Amino-3,5-dibromo-6-fluorobenzoic acid

Cat. No. B071660
CAS RN: 175135-10-1
M. Wt: 312.92 g/mol
InChI Key: DHWCACOUGDPIBD-UHFFFAOYSA-N
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Description

2-Amino-3,5-dibromo-6-fluorobenzoic acid is a chemical compound with the molecular formula C7H4Br2FNO2 and a molecular weight of 312.92 . It is also known by the IUPAC name this compound .


Molecular Structure Analysis

The InChI code for this compound is 1S/C7H4Br2FNO2/c8-2-1-3(9)6(11)4(5(2)10)7(12)13/h1H,11H2,(H,12,13) . This code provides a specific representation of the molecular structure.


Physical And Chemical Properties Analysis

The melting point of this compound is 235 °C, and its predicted boiling point is 355.9±42.0 °C . The predicted density is 2.222±0.06 g/cm3 . The compound has a predicted pKa value of 3.23±0.10 .

Scientific Research Applications

  • Synthesis of Related Compounds :

    • Zhou Peng-peng (2013) synthesized 3-Bromo-2-fluorobenzoic acid from 2-amino-6-fluorobenzonitrile, which has relevance in understanding the synthesis processes related to 2-Amino-3,5-dibromo-6-fluorobenzoic acid (Zhou Peng-peng, 2013).
    • Yin Jian-zhong (2010) discussed the synthesis of Methyl 2-amino-5-fluorobenzoate, again relevant for understanding the chemical reactions and synthesis pathways related to this compound (Yin Jian-zhong, 2010).
  • Radiographic Applications :

    • A study by C. Sprague, G. E. Cwalina, and G. L. Jenkins (1953) synthesized 3,5-dibromo-4-fluorobenzoic acid and evaluated it as a radiographic opaque, highlighting the potential medical imaging applications of similar compounds (C. Sprague, G. E. Cwalina, G. L. Jenkins, 1953).
  • Pharmaceutical Research :

    • Kamila Czarnecka et al. (2017) synthesized 9-amino-1,2,3,4-tetrahydroacridine derivatives with 2-fluorobenzoic acid or 3-fluorobenzoic acid moiety for Alzheimer's disease treatment, indicating the potential of fluorobenzoic acid derivatives in therapeutic applications (Kamila Czarnecka et al., 2017).
  • Antibacterial and Antifungal Agents :

    • B. S. Holla, K. Bhat, N. S. Shetty (2003) discussed the synthesis of compounds with 4-fluorobenzoic acid and their potential as antibacterial agents (B. S. Holla, K. Bhat, N. S. Shetty, 2003).
    • Guang-Fang Xu et al. (2007) studied 6-Fluoro-4-quinazolinol derivatives, synthesized from 2-amino-5-fluorobenzoic acid, for their antifungal activities (Guang-Fang Xu et al., 2007).

Safety and Hazards

The compound is labeled with the GHS07 symbol, indicating that it can cause skin irritation, eye irritation, and may cause respiratory irritation . The safety statements associated with this compound are S22-26-36/37/39, which advise avoiding inhalation and contact with skin and eyes, and wearing suitable protective clothing, gloves, and eye/face protection .

Mechanism of Action

Target of Action

The primary targets of 2-Amino-3,5-dibromo-6-fluorobenzoic acid are currently unknown. This compound is a relatively new chemical entity and research into its specific targets is ongoing .

Mode of Action

Without specific knowledge of the compound’s targets, it’s challenging to describe its mode of action. Given its structural similarity to other benzoic acid derivatives, it may interact with its targets through hydrogen bonding and hydrophobic interactions .

Pharmacokinetics

Like other benzoic acid derivatives, it is likely to be well-absorbed and distributed throughout the body, metabolized in the liver, and excreted in the urine .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of this compound. For instance, its stability may be affected by temperature, as suggested by its recommended storage temperature of 2-8°C .

properties

IUPAC Name

2-amino-3,5-dibromo-6-fluorobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4Br2FNO2/c8-2-1-3(9)6(11)4(5(2)10)7(12)13/h1H,11H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHWCACOUGDPIBD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C(=C1Br)F)C(=O)O)N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4Br2FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20371007
Record name 2-amino-3,5-dibromo-6-fluorobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20371007
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

312.92 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

175135-10-1
Record name 2-Amino-3,5-dibromo-6-fluorobenzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=175135-10-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-amino-3,5-dibromo-6-fluorobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20371007
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Amino-3,5-dibromo-6-fluorobenzoic acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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